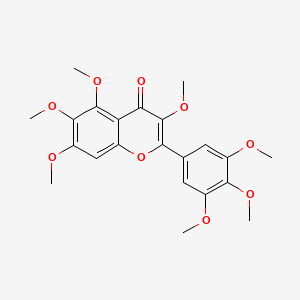

3',4',5',3,5,6,7-Heptamethoxyflavone

Overview

Description

3’,4’,5’,3,5,6,7-Heptamethoxyflavone is a flavonoid compound found in the peels of citrus fruits, particularly satsuma oranges. It is known for its various biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects . The compound has a molecular formula of C22H24O9 and a molecular weight of 432.42 g/mol .

Mechanism of Action

Target of Action

The primary targets of 3’,4’,5’,3,5,6,7-Heptamethoxyflavone (HMF) are brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses . CREB is a cellular transcription factor that plays a key role in neuronal plasticity and long-term memory .

Mode of Action

HMF interacts with its targets by inducing the expression of BDNF through the cAMP/ERK/CREB signaling pathway . It also reduces phosphodiesterase activity in cells , which leads to an increase in cAMP levels, further promoting the activation of the signaling pathway .

Biochemical Pathways

The affected biochemical pathway is the cAMP/ERK/CREB signaling pathway . The activation of this pathway leads to the phosphorylation and activation of CREB, which then enhances the expression of BDNF . This results in neuroprotective effects and the promotion of neurogenesis .

Pharmacokinetics

HMF is detectable in the brain 10 and 30 minutes after oral administration , indicating its ability to cross the blood-brain barrier.

Action Environment

The efficacy and stability of HMF can be influenced by various environmental factors. It’s worth noting that the effects of HMF were observed under conditions of stress, such as in a corticosterone-induced depression-like mouse model , suggesting that the physiological environment can impact its efficacy.

Biochemical Analysis

Biochemical Properties

3’,4’,5’,3,5,6,7-Heptamethoxyflavone has been shown to interact with various biomolecules. It inhibits collagenase activity and increases the content of type I procollagen in human dermal fibroblast neonatal (HDFn) cells . It also induces brain-derived neurotrophic factor (BDNF) expression through the cAMP/ERK/CREB signaling pathway and reduces phosphodiesterase activity in C6 glioma .

Cellular Effects

3’,4’,5’,3,5,6,7-Heptamethoxyflavone has been found to have significant effects on various types of cells. It inhibits collagenase activity and increases type I procollagen content in UV-induced human dermal fibroblast neonatal (HDFn) cells . It also suppresses the expression of matrix metalloproteinases 1 (MMP-1) and induces the expression of type I procollagen protein in UV-induced HDFn cells .

Molecular Mechanism

The molecular mechanism of 3’,4’,5’,3,5,6,7-Heptamethoxyflavone involves several pathways. It can activate ERK and cAMP response element-binding protein (CREB), inhibit PDE4B and PDE4D activity, and increase cAMP levels in C6 glioma cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’,5’,3,5,6,7-Heptamethoxyflavone typically involves the methylation of flavonoid precursors. One common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone . The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups on the flavonoid structure.

Industrial Production Methods

Industrial production of 3’,4’,5’,3,5,6,7-Heptamethoxyflavone can be achieved through the extraction of the compound from citrus peels followed by purification processes. The extraction is usually performed using organic solvents such as ethanol or methanol, and the compound is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3’,4’,5’,3,5,6,7-Heptamethoxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonoid.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various derivatives of the original flavonoid structure, such as quinones, dihydroflavonoids, and substituted flavonoids .

Scientific Research Applications

3’,4’,5’,3,5,6,7-Heptamethoxyflavone has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the chemical behavior of flavonoids.

Medicine: It has potential therapeutic applications in treating neuroinflammatory conditions and certain types of cancer

Comparison with Similar Compounds

3’,4’,5’,3,5,6,7-Heptamethoxyflavone is unique among flavonoids due to its high degree of methoxylation, which enhances its biological activity and stability. Similar compounds include:

3,3’,4’,5,5’,6,7-Hexamethoxyflavone: Another highly methoxylated flavonoid with similar biological activities.

3,5,7,3’,4’-Pentamethoxyflavone: A flavonoid with fewer methoxy groups but still exhibits significant biological effects.

These comparisons highlight the unique structural features and enhanced activities of 3’,4’,5’,3,5,6,7-Heptamethoxyflavone.

Properties

IUPAC Name |

3,5,6,7-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O9/c1-24-13-8-11(9-14(25-2)19(13)27-4)18-22(30-7)17(23)16-12(31-18)10-15(26-3)20(28-5)21(16)29-6/h8-10H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRSLVWLFNSTLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.